molecular formula C11H24O B1618369 4-Methyl-5-decanol CAS No. 213547-15-0

4-Methyl-5-decanol

Cat. No.: B1618369
CAS No.: 213547-15-0
M. Wt: 172.31 g/mol
InChI Key: IWDFXEWIRIPTIB-UHFFFAOYSA-N
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Description

4-Methyl-5-decanol is an organic compound with the molecular formula C11H24O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-5-decanol can be synthesized through several methods. One common approach involves the reduction of 4-methyl-5-decanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent added to a solution of the ketone in an appropriate solvent like ethanol or tetrahydrofuran (THF).

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of 4-methyl-5-decanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation reaction converts the ketone to the corresponding alcohol with high efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-decanol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to form 4-methyl-5-decanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: As mentioned earlier, the reduction of 4-methyl-5-decanone yields this compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form this compound chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products:

    Oxidation: 4-Methyl-5-decanone.

    Reduction: this compound.

    Substitution: this compound chloride.

Scientific Research Applications

4-Methyl-5-decanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecules.

    Biology: Research studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: While not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of 4-Methyl-5-decanol depends on its specific application. In biological systems, it may interact with cellular membranes, disrupting microbial cell walls and leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-Methyl-5-decanol can be compared with other similar alcohols, such as:

    4-Methyl-2-pentanol: Another branched alcohol with similar chemical properties but a shorter carbon chain.

    5-Decanol: A straight-chain alcohol with similar molecular weight but lacking the methyl group at the fourth position.

Uniqueness: The presence of the methyl group at the fourth position in this compound imparts unique steric and electronic properties, making it distinct from other alcohols

Properties

IUPAC Name

4-methyldecan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-4-6-7-9-11(12)10(3)8-5-2/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDFXEWIRIPTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339691
Record name 4-Methyl-5-decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213547-15-0
Record name 4-Methyl-5-decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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